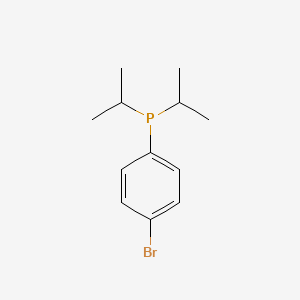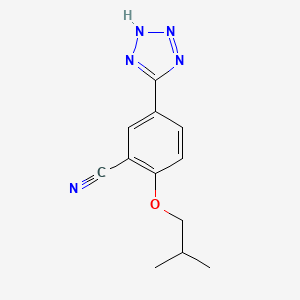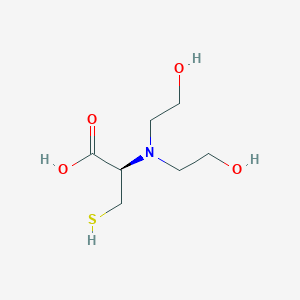
N,N-Bis(2-hydroxyethyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-hydroxyethyl)-L-cysteine is an organic compound that features both hydroxyl and amino functional groups This compound is derived from L-cysteine, an amino acid that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Bis(2-hydroxyethyl)-L-cysteine can be synthesized through the reaction of L-cysteine with diethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as zinc-doped calcium oxide nanospheroids, which facilitates the amidation process . The reaction is carried out at elevated temperatures, around 90°C, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as zinc-doped calcium oxide, allows for the recyclability of the catalyst and enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-hydroxyethyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-hydroxyethyl)-L-cysteine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N,N-Bis(2-hydroxyethyl)-L-cysteine exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-hydroxyethyl)taurine: Similar in structure but derived from taurine instead of cysteine.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyethyl groups attached to an ethylenediamine backbone.
Uniqueness
N,N-Bis(2-hydroxyethyl)-L-cysteine is unique due to the presence of the cysteine moiety, which imparts distinct biochemical properties and potential therapeutic applications. The combination of hydroxyl and amino groups enhances its reactivity and versatility in various chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
675585-12-3 |
|---|---|
Molekularformel |
C7H15NO4S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
(2R)-2-[bis(2-hydroxyethyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H15NO4S/c9-3-1-8(2-4-10)6(5-13)7(11)12/h6,9-10,13H,1-5H2,(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
PRSUOYSSWPHKJD-LURJTMIESA-N |
Isomerische SMILES |
C(CO)N(CCO)[C@@H](CS)C(=O)O |
Kanonische SMILES |
C(CO)N(CCO)C(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


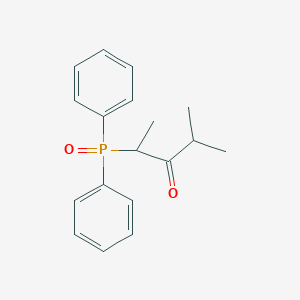
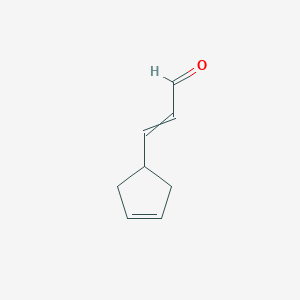

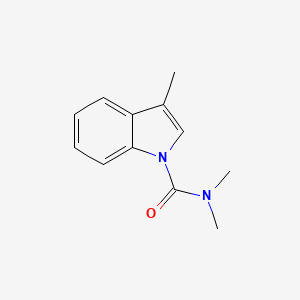
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)



![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
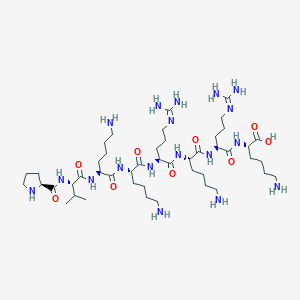
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
